Sodium allylthiosulphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

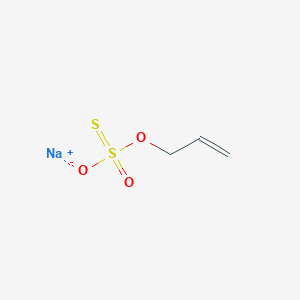

Sodium allylthiosulphate, also known as this compound, is a useful research compound. Its molecular formula is C3H5NaO3S2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Industrial Applications

2.1. Agriculture

Sodium allylthiosulphate has shown potential as a biopesticide. It can be used to control soil-borne pathogens due to its antimicrobial properties. Research indicates that it can effectively reduce the incidence of diseases caused by fungi in crops, thus enhancing agricultural productivity.

Case Study:

A study conducted on tomato plants demonstrated that soil treatment with this compound significantly reduced the incidence of Fusarium wilt, leading to healthier plants and improved yields.

2.2. Chemical Manufacturing

In chemical synthesis, this compound serves as a reagent in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as a sulfur source makes it useful in synthesizing sulfur-containing compounds.

Medical Applications

3.1. Antimicrobial Activity

This compound exhibits antimicrobial properties, making it a candidate for use in medical applications such as antiseptics and preservatives in pharmaceuticals.

Case Study:

Research has shown that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in wound care formulations.

3.2. Cancer Research

Recent studies have explored the role of this compound in cancer therapy, particularly its ability to induce apoptosis in cancer cells. This property positions it as a promising agent for further research in oncological treatments.

Data Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |

Environmental Applications

This compound is also being investigated for its potential environmental applications, particularly in wastewater treatment processes due to its ability to reduce toxic sulfide levels.

Case Study:

A pilot study indicated that the application of this compound in anaerobic digesters significantly decreased hydrogen sulfide concentrations, improving overall biogas quality.

Future Perspectives

The versatility of this compound presents numerous opportunities for future research and application development across various sectors:

- Biotechnology: Further exploration into its use as a biopesticide and antimicrobial agent.

- Pharmaceuticals: Continued investigation into its anticancer properties could lead to new therapeutic agents.

- Environmental Science: Expanding its role in sustainable practices, particularly in waste management.

化学反应分析

Acid-Catalyzed Decomposition

Under acidic conditions (pH < 3), sodium allylthiosulfate undergoes rapid decomposition:

Reaction:

CH2=CHCH2S SO3−+H+→CH2=CHCH2SH+SO2+S

-

Mechanism: Protonation at the sulfur atom destabilizes the thiosulfate group, releasing SO₂ and elemental sulfur .

-

Kinetics: Reaction rate increases exponentially with proton concentration due to autocatalysis by H⁺ .

Hydrolysis in Neutral/Basic Media

In neutral or alkaline solutions, hydrolysis proceeds slowly, forming disulfides:

Reaction:

2CH2=CHCH2S SO3−→(CH2=CHCH2S)2+2SO32−

-

Key Factors:

Oxidation Reactions

Sodium allylthiosulfate reacts with oxidizing agents (e.g., iodine, bromine):

With Iodine:

2CH2=CHCH2S SO3−+I2→(CH2=CHCH2S)2+2I−+2SO32−

With Strong Oxidizers (e.g., Cl₂):

CH2=CHCH2S SO3−+4Cl2+5H2O→CH2=CHCH2SO3−+8Cl−+10H+

Complexation with Transition Metals

The thiosulfate group forms stable complexes with metal ions:

Example with Iron(III):

Fe3++2CH2=CHCH2S SO3−→Fe(S2O3)2−

Thermal Decomposition

Heating above 150°C results in fragmentation:

Reaction:

4CH2=CHCH2S SO3Na→3Na2SO4+Na2S5+4C3H6

属性

分子式 |

C3H5NaO3S2 |

|---|---|

分子量 |

176.19 g/mol |

IUPAC 名称 |

sodium;oxido-oxo-prop-2-enoxy-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C3H6O3S2.Na/c1-2-3-6-8(4,5)7;/h2H,1,3H2,(H,4,5,7);/q;+1/p-1 |

InChI 键 |

SKZINIAEKOKMNL-UHFFFAOYSA-M |

规范 SMILES |

C=CCOS(=O)(=S)[O-].[Na+] |

同义词 |

2-propenyl thiosulfate 2PTS sodium sodium 2-propenyl thiosulfate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。